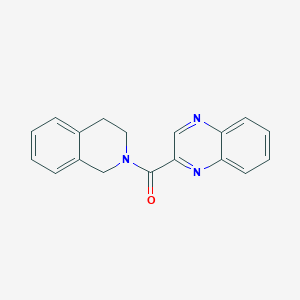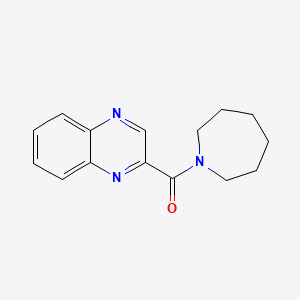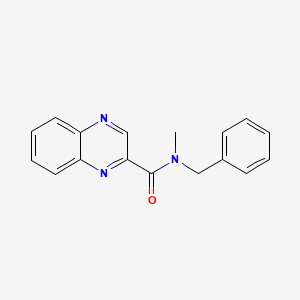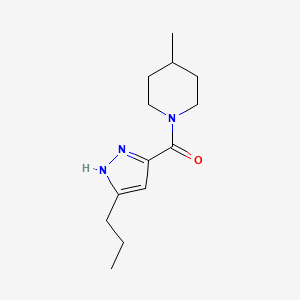
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is known to interact with a specific protein target, which plays a key role in the regulation of cell growth and division. In
作用机制
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide inhibits the activity of a specific protein target called MDM2, which is known to regulate the activity of a tumor suppressor protein called p53. In normal cells, p53 plays a key role in preventing the development of cancer by inducing cell cycle arrest and apoptosis in response to DNA damage. However, in cancer cells, MDM2 binds to p53 and inhibits its activity, leading to uncontrolled cell growth and division. N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide binds to MDM2 and prevents its interaction with p53, leading to the activation of p53 and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, leading to the death of cancer cells. It also inhibits the migration and invasion of cancer cells, which is important for the metastasis of cancer. Additionally, N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to sensitize cancer cells to other chemotherapy drugs, leading to increased efficacy in cancer treatment.
实验室实验的优点和局限性
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential use in cancer treatment, and its mechanism of action is well understood. However, N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide also has some limitations for lab experiments. It is not readily available in the market, and its synthesis requires specialized equipment and expertise. Additionally, its efficacy in vivo has not been extensively studied, and more research is needed to determine its potential use in clinical settings.
未来方向
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has several potential future directions for research. One direction is to study its efficacy in combination with other chemotherapy drugs, which may lead to increased efficacy in cancer treatment. Another direction is to study its potential use in other types of cancer, such as pancreatic cancer and melanoma. Additionally, more research is needed to determine its efficacy in vivo and its potential use in clinical settings.
合成方法
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide is synthesized through a multi-step process, which involves the reaction of various chemical reagents. The first step involves the synthesis of 3,4-difluorophenylhydrazine, which is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid to form N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide. The synthesis of this compound requires specialized equipment and expertise, and it is not readily available in the market.
科学研究应用
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. It is known to inhibit the activity of a specific protein target, which is overexpressed in certain types of cancer cells. This protein target plays a key role in the regulation of cell growth and division, and its inhibition can lead to the death of cancer cells. N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to be effective against several types of cancer cells, including breast, lung, and prostate cancer cells.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-7-12(8(2)18(3)17-7)13(19)16-9-4-5-10(14)11(15)6-9/h4-6H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLVUZCTABDYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7496407.png)


![N-[3-(methanesulfonamido)-4-methoxyphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7496429.png)
![N-[2-(4-propylphenoxy)ethyl]nonanamide](/img/structure/B7496444.png)
![3-[4-(Naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1,6,7,8-tetrahydroquinoline-2,5-dione](/img/structure/B7496447.png)
![N-benzyl-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496452.png)

![Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone](/img/structure/B7496461.png)

![Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7496475.png)
![N-[(3-methoxyphenyl)methyl]-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7496482.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7496497.png)
